molecular formula C10H20BrNO2S B13516197 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide

Cat. No.: B13516197
M. Wt: 298.24 g/mol
InChI Key: JZZWWWVTQGDHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is a heterocyclic compound that features a piperidine ring fused with a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiane-1,1-dione precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically starts with the preparation of the piperidine and thiane-1,1-dione intermediates, followed by their coupling under optimized conditions. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce a fully saturated thiane ring.

Scientific Research Applications

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The thiane-1,1-dione moiety can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.

    Thiane derivatives: Thiane-1,1-dione and its analogs are structurally related.

Uniqueness

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is unique due to the combination of the piperidine and thiane-1,1-dione moieties. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H20BrNO2S

Molecular Weight

298.24 g/mol

IUPAC Name

4-piperidin-2-ylthiane 1,1-dioxide;hydrobromide

InChI

InChI=1S/C10H19NO2S.BrH/c12-14(13)7-4-9(5-8-14)10-3-1-2-6-11-10;/h9-11H,1-8H2;1H

InChI Key

JZZWWWVTQGDHJC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCS(=O)(=O)CC2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.